

Application Note: Stability of meta-Fluoxetine Hydrochloride in Aqueous Solution

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Compound of Interest

Compound Name: meta-Fluoxetine hydrochloride

Cat. No.: B602300

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Abstract

This document provides a comprehensive overview of the stability of **meta-Fluoxetine hydrochloride** in aqueous solutions. Due to a lack of specific stability data for the meta-isomer (also known as Fluoxetine Impurity C or Fluoxetine Related Compound A), this note utilizes stability data from its closely related structural isomer, fluoxetine hydrochloride, as a predictive reference. Detailed protocols for performing stability and forced degradation studies are provided to enable researchers to generate specific data for the meta-isomer.

Introduction

meta-Fluoxetine hydrochloride is a positional isomer and a known impurity of fluoxetine, a widely used selective serotonin reuptake inhibitor (SSRI). Understanding the stability of this compound in aqueous solutions is critical for the development of analytical methods, formulation of stable dosage forms, and assessment of its environmental fate. Aqueous stability is influenced by factors such as pH, temperature, and light exposure. This application note summarizes the known stability profile of the parent fluoxetine compound and provides a robust protocol for determining the specific stability of **meta-fluoxetine hydrochloride**.

Physicochemical Properties

Property	Value	Reference
Chemical Name	N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride	[1][2]
Synonyms	m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A	[1][2]
Molecular Formula	C ₁₇ H ₁₈ F ₃ NO • HCl	[1]
Molecular Weight	345.8 g/mol	[1]
Solubility	Approx. 0.2 mg/mL in PBS (pH 7.2)	[1]
Storage (Solid)	-20°C (≥4 years stability)	[1]
Storage (Aqueous)	Not recommended for more than one day	[1]

Stability of Fluoxetine Hydrochloride in Aqueous Solution (as a Proxy)

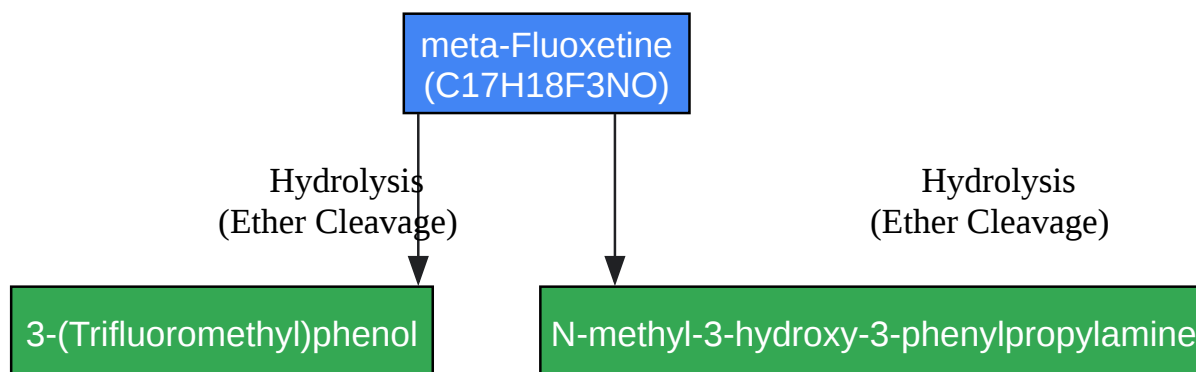
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3] The following tables summarize findings from stability studies on fluoxetine hydrochloride, which may serve as an estimate for the behavior of **meta-fluoxetine hydrochloride**.

Table 1: Summary of Fluoxetine HCl Stability Under Various Conditions

Condition	Solvent/Medium	Observation	% Degradation	Reference
Temperature				
-20°C & 5°C	Aqueous Solution	Stable	No significant loss	[4][5]
Room Temperature	Aqueous Solution	Unstable; significant loss after 3 weeks	> 44.75%	[4][5]
30°C	Diluted Aqueous Solution	Stable for 8 weeks	< 5%	[6]
pH / Hydrolysis				
Acidic (0.1N HCl, 80°C, 12h)	Aqueous Solution	Degradation observed	~15%	[7]
Alkaline (2M NaOH)	Aqueous Solution	Degradation observed	Not specified	
pH 2-12 (1 year)	Ultrapure Water	Degradation is pH-dependent; fastest at pH 12	Varies	
Photostability				
UV Irradiation (60 min)	Aqueous Solution	Significant degradation	~97.5%	[8]
Simulated Sunlight	Deionized Water	Photoreactive (Half-life: 55.2 ± 3.6 h)	50%	
Oxidation				
3% H ₂ O ₂	Aqueous Solution	Degradation observed	Not specified	[7]

Putative Degradation Pathway

The primary degradation pathway for fluoxetine hydrochloride involves the cleavage of its ether linkage. It is hypothesized that **meta-fluoxetine hydrochloride** follows a similar hydrolytic degradation pathway.



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Caption: Putative hydrolytic degradation pathway for meta-Fluoxetine.

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study to determine the stability of **meta-Fluoxetine hydrochloride** in an aqueous solution.

Materials and Reagents

- **meta-Fluoxetine hydrochloride** reference standard
- HPLC grade acetonitrile and methanol
- Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
- Phosphate buffers (pH 3, 7, 9)
- Type I (ultrapure) water
- Class A volumetric flasks, pipettes, and autosampler vials

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- pH meter
- Temperature-controlled oven and water bath
- Photostability chamber

Preparation of Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **meta-Fluoxetine hydrochloride** and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
- Working Solution (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with water.

Forced Degradation (Stress Testing) Protocol

The following protocol is based on ICH guideline Q1A(R2) for stability testing.[3]

- Acid Hydrolysis:
 - Pipette 1 mL of the working solution into a vial.
 - Add 1 mL of 1N HCl.
 - Heat the mixture at 80°C for 12 hours.
 - Cool, neutralize with 1N NaOH, and dilute with water to a final concentration of approx. 50 µg/mL.
- Base Hydrolysis:
 - Pipette 1 mL of the working solution into a vial.

- Add 1 mL of 1N NaOH.
- Keep at room temperature for 24 hours.
- Neutralize with 1N HCl and dilute with water to a final concentration of approx. 50 µg/mL.
- Oxidative Degradation:
 - Pipette 1 mL of the working solution into a vial.
 - Add 1 mL of 3% H₂O₂.
 - Store in the dark at room temperature for 24 hours.
 - Dilute with water to a final concentration of approx. 50 µg/mL.
- Thermal Degradation:
 - Place a vial containing the working solution in a temperature-controlled oven at 80°C for 48 hours.
 - Cool and analyze.
- Photolytic Degradation:
 - Expose a vial containing the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
 - A control sample should be wrapped in aluminum foil to protect it from light.

HPLC Analysis Method

- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (45:55 v/v)
- Flow Rate: 1.0 mL/min

- Detection Wavelength: 227 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C

Data Analysis

- Inject a non-degraded working standard solution to determine the initial peak area.
- Inject each stressed sample in triplicate.
- Calculate the percentage of **meta-Fluoxetine hydrochloride** remaining using the following formula:

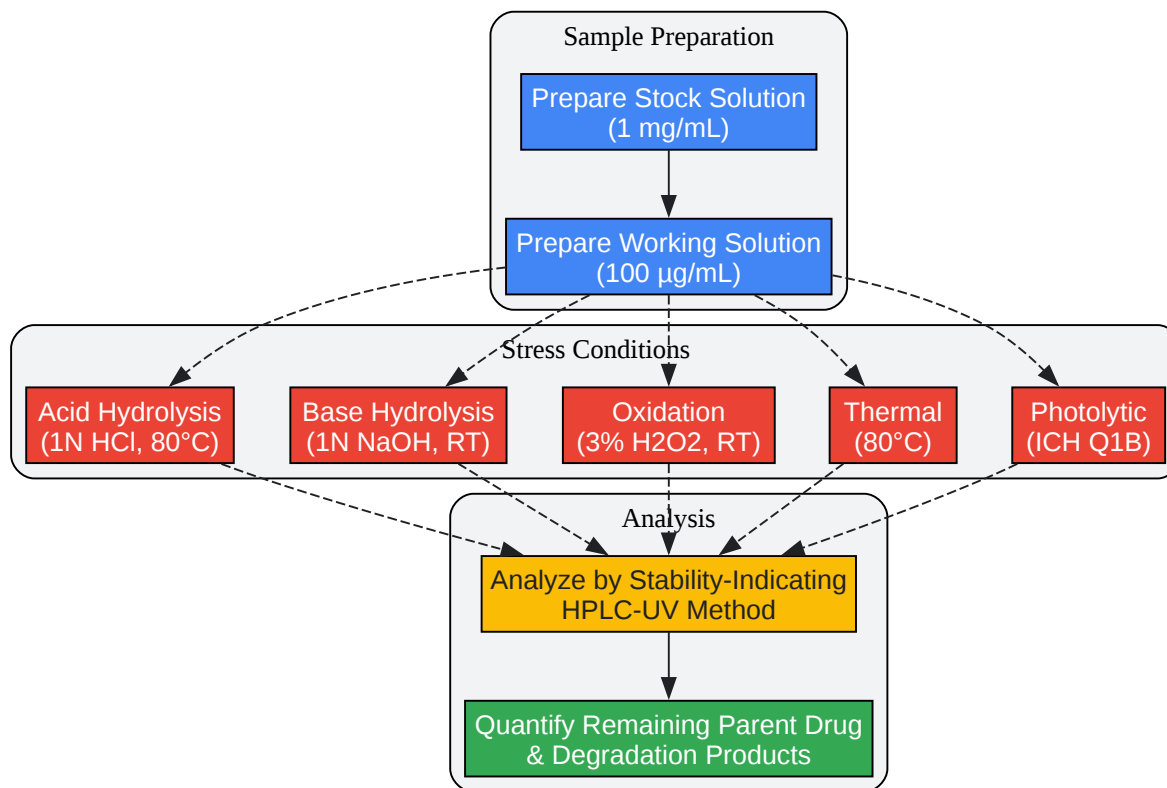
$$\% \text{ Remaining} = (\text{Peak Area of Stressed Sample} / \text{Peak Area of Initial Standard}) * 100$$

- Calculate the percentage of degradation:

$$\% \text{ Degradation} = 100 - \% \text{ Remaining}$$

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the stability testing protocol described above.



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Caption: Workflow for forced degradation stability testing of meta-Fluoxetine HCl.

Conclusion

While direct stability data for **meta-fluoxetine hydrochloride** in aqueous solutions is not readily available in the literature, data from its isomer, fluoxetine hydrochloride, suggests potential instability under hydrolytic (acidic and basic), oxidative, and photolytic stress, particularly at elevated temperatures. The provided protocols offer a comprehensive framework for researchers to perform forced degradation studies, establish a stability profile, and identify

potential degradation products of **meta-fluoxetine hydrochloride**, thereby supporting analytical method development and formulation strategies.

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